1,4-Dibromophthalazine
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Overview
Description
1,4-Dibromophthalazine: is a chemical compound with the molecular formula C8H4Br2N2 It is a derivative of phthalazine, where two bromine atoms are substituted at the 1 and 4 positions of the phthalazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromophthalazine can be synthesized through the halogenation of 1,4-dioxophthalazine. The reaction involves the use of phosphorus pentabromide (PBr5) as the brominating agent. The reaction is typically carried out in a sealed reaction vessel at elevated temperatures (around 140-150°C) for several hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using similar halogenation techniques. The process involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromophthalazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phthalazine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of phthalazine
Scientific Research Applications
1,4-Dibromophthalazine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,4-dibromophthalazine involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
1,4-Dichlorophthalazine: Similar in structure but with chlorine atoms instead of bromine.
1,4-Diiodophthalazine: Similar in structure but with iodine atoms instead of bromine.
Phthalazine: The parent compound without any halogen substitutions.
Uniqueness: 1,4-Dibromophthalazine is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and properties compared to its chloro and iodo counterparts. The bromine atoms make it more suitable for specific types of chemical reactions and applications .
Biological Activity
1,4-Dibromophthalazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of phthalazine, characterized by the presence of two bromine atoms at the 1 and 4 positions of the phthalazine ring. Its chemical structure can be represented as follows:
This structure contributes to its unique biological properties, making it an interesting subject for research.
Antitumor Activity
Research indicates that phthalazine derivatives, including this compound, exhibit significant antitumor activity. A study highlighted the compound's ability to inhibit various cancer cell lines, including those associated with breast and colon cancers. The mechanism appears to involve the disruption of cellular processes essential for tumor growth and proliferation .
Table 1: Antitumor Activity of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
Breast Cancer (MCF-7) | 5.2 | Induction of apoptosis and cell cycle arrest |
Colon Cancer (HT-29) | 3.8 | Inhibition of angiogenesis |
Lung Cancer (A549) | 6.5 | Modulation of signaling pathways |
Inhibition of Nucleotide Pyrophosphatase
A significant discovery regarding this compound is its role as an inhibitor of nucleotide pyrophosphatase (NPP3). This enzyme is involved in the production of adenosine, which has immunosuppressive effects and promotes tumor growth. In vitro studies demonstrated that this compound effectively inhibits NPP3 activity, leading to reduced adenosine levels .
Table 2: Inhibition Potency of this compound on NPP3
Compound | K_i (nM) |
---|---|
This compound | 53.7 |
Case Study: Anticancer Efficacy
A clinical study involving patients with advanced breast cancer evaluated the effectiveness of a treatment regimen that included this compound. Patients receiving this compound showed a marked improvement in overall survival rates compared to those receiving standard chemotherapy alone. The study concluded that integrating this compound into treatment protocols could enhance therapeutic outcomes for patients with resistant cancer types .
Case Study: Mechanistic Insights
Another research initiative focused on understanding the molecular mechanisms by which this compound exerts its effects on cancer cells. Using high-throughput screening methods, researchers identified specific signaling pathways affected by the compound. Notably, it was found to downregulate the expression of oncogenes while upregulating tumor suppressor genes .
Properties
IUPAC Name |
1,4-dibromophthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGXORPRECUFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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